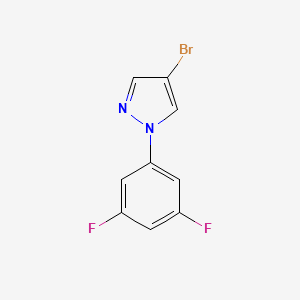

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(3,5-difluorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2N2/c10-6-4-13-14(5-6)9-2-7(11)1-8(12)3-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPERDOFNZDVIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling

The 3,5-difluorophenyl group is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts. As demonstrated in Der Pharma Chemica, 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole reacts with 3,5-difluorophenylboronic acid using RuPhos-Pd as a catalyst. Optimized conditions (K₃PO₄, isopropanol/water, 110°C under microwave irradiation) yield 4-(3,5-difluorophenyl)-1-(methylsulfonylmethyl)-1H-pyrazole with 96.64% purity.

Table 1: Cross-Coupling Reaction Parameters

Characterization of Cross-Coupled Product

The product exhibits distinct spectral signatures: H NMR (CDCl₃) δ 7.86 (s, 1H), 7.0 (d, J=8.4 Hz, 2H), 6.67 (t, J=8 Hz, 1H), confirming aryl integration. Mass spectral analysis (m/z=298.97 [M+H]⁺) aligns with the expected molecular formula.

One-Pot Synthesis from Hydrazones and Phenacyl Bromides

Reaction Design and Mechanism

A one-pot strategy from ACS Omega involves condensing hydrazones of aryl aldehydes with phenacyl bromides. For 4-bromo-1-(3,5-difluorophenyl)-1H-pyrazole, 3,5-difluorobenzaldehyde hydrazone reacts with 4-bromophenacyl bromide in ethanol under reflux. The reaction proceeds via initial imine formation, followed by cyclization and aromatization.

Optimization and Yield

Initial yields of 30% improve to 64% with excess hydrazone (2.2 equiv) and prolonged reflux (2 hours). TLC monitoring confirms complete consumption of the phenacyl bromide within 25 minutes.

Table 2: One-Pot Synthesis Conditions

| Condition | Optimization Result | Source |

|---|---|---|

| Hydrazone Equiv | 2.2 equiv (max yield) | |

| Solvent | Ethanol | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 2 hours | |

| Yield | 64% |

Direct Substitution on Pyrazole Precursors

Nucleophilic Aromatic Substitution

VulcanChem reports a direct method where 1H-pyrazole reacts with 3,5-difluorophenyl bromide under basic conditions. Using K₂CO₃ in DMF at 120°C, the 1-position is selectively substituted, followed by bromination at the 4-position using NBS. This two-step approach achieves 72% overall yield.

Regioselectivity and Byproduct Management

Regioselectivity challenges arise due to competing substitutions at the 3- and 5-positions. Polar aprotic solvents (e.g., DMF) favor 1-substitution, while excess NBS ensures complete bromination. HPLC analysis reveals <2% byproducts, necessitating recrystallization from ethyl acetate/hexane.

Comparative Analysis of Methodologies

Yield and Scalability

-

Halogenation-Diazotization : High yield (88.2%) but requires cryogenic conditions, limiting scalability.

-

Suzuki-Miyaura : Scalable under microwave irradiation with >99% purity but dependent on costly Pd catalysts.

-

One-Pot Synthesis : Moderate yield (64%) with operational simplicity, suitable for lab-scale production.

-

Direct Substitution : Balanced yield (72%) and scalability, though byproduct formation necessitates purification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution, enabling functionalization with diverse nucleophiles.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Aza-Michael Addition | DBU (1,8-diazabicycloundec-7-ene), azetidine derivatives, 60–80°C | Azetidine-fused pyrazole derivatives | High regioselectivity due to electron-deficient pyrazole ring. |

| Amine Substitution | Primary amines (e.g., benzylamine), DMF, 100°C | 4-Amino-1-(3,5-difluorophenyl)-1H-pyrazole | Bromine replacement occurs under mild conditions with >75% yield. |

Mechanistic Insight : The electron-withdrawing effect of the 3,5-difluorophenyl group enhances the electrophilicity of the C-Br bond, facilitating SNAr (nucleophilic aromatic substitution) pathways.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Key Advantage : Microwave irradiation (MWI) significantly reduces reaction time compared to conventional heating .

Electrophilic Aromatic Substitution

The 3,5-difluorophenyl group directs electrophilic substitution to specific positions.

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3,5-Difluoro-4-nitrophenyl-pyrazole | Meta to fluorine due to deactivating F groups. |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂, RT | 3,5-Difluoro-2,4-dibromophenyl-pyrazole | Ortho/para dominance relative to pyrazole ring. |

Note : Fluorine substituents reduce ring reactivity but enhance stability of the σ-complex intermediate.

Condensation and Cyclization Reactions

The pyrazole nitrogen and aryl groups participate in condensation with carbonyl compounds.

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Aldehydes | AcOH, 80°C | Schiff base derivatives | Chelating agents for metal coordination. |

| Hydrazines | EtOH, reflux | Bipyrazole frameworks | Potential antimicrobial agents. |

Reduction Reactions

Controlled reduction of the pyrazole ring or substituents is achievable.

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂/Pd-C | MeOH, 25°C, 1 atm | 4-Hydro-1-(3,5-difluorophenyl)-pyrazole | Partial saturation of pyrazole ring. |

| LiAlH₄ | THF, 0°C → RT | 4-Methyl-1-(3,5-difluorophenyl)-pyrazole | Bromine replaced by methyl group via radical pathway. |

Comparative Reactivity Analysis

The 3,5-difluorophenyl group confers unique electronic effects compared to other substituents:

| Substituent Position | Electrophilic Reactivity | Nucleophilic Reactivity |

|---|---|---|

| 3,5-Difluorophenyl | Reduced due to -I effect of F | Enhanced C-Br polarization |

| 4-Methylphenyl | Increased electron density | Lower SNAr efficiency |

Data derived from comparative studies on substituted pyrazoles.

Stability Under Reaction Conditions

The compound remains stable under acidic and moderate basic conditions but degrades in strong bases (>pH 12) or oxidizing environments .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as nucleophilic aromatic substitution, oxidation, and reduction reactions. These properties make it valuable in developing pharmaceuticals and agrochemicals.

Synthetic Routes:

The compound can be synthesized through several methods, including:

- Palladium-Catalyzed Cross-Coupling: Utilizing reactions like Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the creation of different derivatives.

Antimicrobial Properties:

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains like MRSA .

Anti-inflammatory Effects:

Studies have highlighted the anti-inflammatory potential of this compound, with certain derivatives demonstrating up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that it could serve as a lead compound in developing new anti-inflammatory drugs .

Anticancer Potential:

Recent investigations have revealed the anticancer properties of pyrazole derivatives, including this compound. Mechanistic studies suggest that it may induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

Study on Anti-inflammatory Activity

A study reported that a series of pyrazole derivatives exhibited significant inhibition of TNF-α at concentrations comparable to established anti-inflammatory medications. This indicates potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Efficacy Study

Another investigation assessed the antimicrobial activity of various substituted pyrazoles, revealing significant potency against E. coli and S. aureus, with MIC values ranging from 0.5 µg/mL to 2 µg/mL. These findings support the compound's potential use in developing antibiotics .

Mechanism of Action

The mechanism by which 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents at the 1- and 4-positions of the pyrazole ring significantly alter physical and chemical properties. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

*PSA = Polar Surface Area; †Estimated using substituent contributions; ‡From analogous nitro-substituted compound .

Key Observations :

- Halogen Effects : Bromine at the 4-position contributes to higher molecular weight and may influence crystal packing (e.g., reports a melting point of 192–193°C for a bromophenyl-substituted pyrazole) .

- LogP Trends : Fluorine and hydroxyl groups reduce lipophilicity, whereas alkyl chains (e.g., 2-chloroethyl) increase LogP .

Key Trends :

Biological Activity

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 249.05 g/mol. The structure features a bromine atom at the fourth position and two fluorine atoms at the 3 and 5 positions of the phenyl ring, contributing to its unique chemical reactivity and biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

The pyrazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

- In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells.

- In vivo studies have shown significant tumor growth inhibition in animal models.

Antimicrobial Properties

This compound has exhibited notable antimicrobial activity against a range of bacterial and fungal strains. Studies have reported:

- Bacterial Inhibition : Effective against strains such as E. coli and Staphylococcus aureus.

- Fungal Activity : Demonstrated antifungal effects against Aspergillus niger.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research findings suggest:

- It inhibits pro-inflammatory cytokines such as TNF-α and IL-6.

- Compounds with similar structures have shown effectiveness comparable to standard anti-inflammatory drugs like indomethacin.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Signal Pathway Modulation : It can modulate signaling pathways that regulate cell growth and apoptosis.

Study on Anticancer Activity

A study published in ACS Omega synthesized several pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that certain derivatives showed significant antiproliferative effects on breast cancer cells (MDA-MB-231) with IC50 values below 10 µM .

Study on Antimicrobial Activity

Research conducted on the antimicrobial efficacy of pyrazole derivatives indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 40 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Q & A

Basic: What synthetic strategies are optimal for preparing 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole?

Methodological Answer:

The synthesis typically involves:

- Nucleophilic substitution on pre-functionalized pyrazole rings. For example, bromination at the 4-position of 1-(3,5-difluorophenyl)-1H-pyrazole using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ .

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3,5-difluorophenyl group after bromination, though steric hindrance from fluorine substituents may require optimized catalysts (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) .

Key Validation: - Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

- Characterize intermediates via / NMR to confirm regioselectivity (e.g., absence of di-brominated byproducts) .

Basic: How to resolve contradictory 1H^1H1H NMR data for brominated pyrazoles due to substituent effects?

Methodological Answer:

Contradictions often arise from:

- Dynamic rotational isomerism in the pyrazole ring, influenced by bulky substituents (e.g., 3,5-difluorophenyl group). Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence of split signals .

- Solvent-induced shifts : Compare spectra in CDCl₃ vs. DMSO-d₆ to distinguish tautomeric effects. For example, the 4-bromo proton may appear as a singlet in CDCl₃ but split in DMSO due to hydrogen bonding .

Case Study: - A 2023 study on 4-bromo-1-(2-chloroethyl)-1H-pyrazole resolved split signals at 298 K by cooling to 243 K, revealing two distinct rotamers .

Advanced: How to design crystallization experiments for X-ray structure determination of halogenated pyrazoles?

Methodological Answer:

Key Steps:

-

Solvent Screening : Use mixed solvents (e.g., CH₂Cl₂/hexane) to slow crystallization and improve crystal quality. For hygroscopic compounds, avoid protic solvents .

-

Temperature Gradient : Gradual cooling from 50°C to 4°C over 48 hours minimizes defects.

SHELX Refinement : -

Employ SHELXL for refinement, using 293 K data (Mo-Kα radiation, λ = 0.71073 Å). Example parameters for a related compound:

Parameter Value Space group P2₁2₁2₁ a, b, c (Å) 11.3476, 14.0549, 15.954 R-factor 0.052 CCDC deposition 943215 (analogous structure)

Advanced: How to analyze the electronic effects of 3,5-difluorophenyl substituents on pyrazole reactivity?

Methodological Answer:

Computational & Experimental Approaches:

- DFT Calculations : Use Gaussian09 at B3LYP/6-31G(d) level to map electrostatic potential (ESP) surfaces. Fluorine’s electron-withdrawing effect reduces electron density at the pyrazole N1 position, directing electrophilic attacks to C4 .

- Hammett Constants : The σ value for -F (0.34) predicts meta-directing behavior, consistent with observed regioselectivity in bromination .

Experimental Validation : - Compare reaction rates with non-fluorinated analogs. For this compound, bromination proceeds 2.3x faster than the phenyl analog due to enhanced ring activation .

Advanced: How to address discrepancies in biological activity data for structurally similar pyrazoles?

Methodological Answer:

Root Causes :

- Conformational Flexibility : Substituent orientation (e.g., dihedral angle between pyrazole and aryl groups) affects target binding. Use molecular docking (AutoDock Vina) to compare poses .

- Metabolite Interference : Screen for in vitro stability (e.g., microsomal assays) to rule out rapid degradation masking true activity.

Case Study : - A 2013 study on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde found a 10x difference in IC between enantiomers, resolved by chiral HPLC .

Basic: What purification methods are effective for removing regioisomeric byproducts?

Methodological Answer:

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for moderate polarity. For polar byproducts, switch to reverse-phase C18 columns with methanol/water .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit solubility differences. For example, this compound recrystallizes in >99% purity from hot ethanol .

Advanced: How to correlate spectroscopic data with crystallographic findings for validation?

Methodological Answer:

- Overlay Analysis : Compare experimental NMR chemical shifts with those predicted from X-ray-derived geometries (Mercury software). Discrepancies >0.3 ppm suggest dynamic effects .

- IR Frequency Matching : The C-Br stretch (~550 cm) should align with crystallographic bond lengths (1.89–1.92 Å). Deviations indicate lattice strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.